2-CYANO-4-FLUOROPHENYLBORONIC ACID PINACOL ESTER
Description
Molecular Architecture and Functional Groups
Phenyl Ring Substitution Patterns (Cyano and Fluoro Groups)
The molecular architecture of 2-cyano-4-fluorophenylboronic acid pinacol ester features a phenyl ring substituted with three functional groups: a boronic acid pinacol ester, a cyano group (-CN), and a fluorine atom. The boronic acid pinacol ester is attached at the ortho position relative to the cyano group and the para position relative to the fluorine atom (Figure 1). This substitution pattern is critical for modulating electronic effects and reactivity.
The molecular formula is C₁₃H₁₅BFNO₂ , with a molecular weight of 247.08 g/mol . The SMILES notation (CC1(C)OB(OC1(C)C)C1=C(F)C=C(C=C1)C#N ) confirms the positions of substituents: the boron atom is part of a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) linked to the phenyl ring, which also bears a fluorine atom at position 4 and a cyano group at position 2.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅BFNO₂ | |
| Molecular Weight (g/mol) | 247.08 | |
| SMILES | CC1(C)OB(OC1(C)C)C1=C(F)C=C(C=C1)C#N |
Boronic Ester Protective Groups (Pinacol Ester Stability)
The pinacol ester serves as a protective group for the boronic acid, enhancing stability and solubility in organic solvents. Unlike boronic acids, which are prone to protodeboronation (cleavage of the B-C bond) under basic or aqueous conditions, pinacol esters form a stable six-membered ring with boron, reducing its electrophilicity. This stability is critical for applications in Suzuki-Miyaura cross-coupling reactions, where the ester prevents premature hydrolysis.
Studies on analogous compounds (e.g., 2-fluorophenylboronic acid pinacol ester) demonstrate that pinacol esters exhibit 2 orders of magnitude greater stability against protodeboronation compared to their boronic acid counterparts at pH >13. The steric bulk of the pinacol group further shields the boron center from nucleophilic attack.
Electronic Effects of Substituents (Fluorine and Cyano)
The electronic effects of the fluorine and cyano substituents significantly influence the boron center’s reactivity:
- Fluorine exerts a strong electron-withdrawing inductive effect (-I), with Hammett σ constants of σₘ = 0.34 and σₚ = 0.06 . This polarizes the phenyl ring, increasing the boron atom’s electrophilicity.
- Cyano is a stronger electron-withdrawing group, with σₘ = 0.56 and σₚ = 0.66 . Its -I and -M (mesomeric) effects further reduce electron density at the boron atom, enhancing its Lewis acidity.
The combined electronic effects create a synergistic withdrawal of electron density , making the boron center highly reactive toward nucleophiles (e.g., in cross-coupling reactions). This is evident in the reduced pKa of analogous boronic acids (e.g., 4-cyanophenylboronic acid has a pKa of ~7.38), which correlates with increased electrophilicity.
Table 2: Hammett Constants for Key Substituents
| Substituent | σₘ | σₚ | Source |
|---|---|---|---|
| -F | 0.34 | 0.06 | |
| -CN | 0.56 | 0.66 |
The ortho-cyano and para-fluoro substitution pattern creates a meta-directing electronic landscape , influencing regioselectivity in subsequent reactions. For example, in nickel-catalyzed C-C bond activation, ortho-fluoro substituents stabilize transition states through electrostatic interactions, as observed in fluorinated benzonitrile systems.
Implications for Reactivity
The electronic and steric profile of this compound makes it particularly suited for:
Properties
IUPAC Name |
5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEIHRCZDURBEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623314 | |
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461451-63-8 | |
| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-FLUOROPHENYLBORONIC ACID PINACOL ESTER typically involves the reaction of 5-fluoro-2-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures. The general reaction scheme is as follows:
5-Fluoro-2-bromobenzonitrile+Bis(pinacolato)diboronPd catalyst, Basethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-CYANO-4-FLUOROPHENYLBORONIC ACID PINACOL ESTER undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The compound can undergo hydrolysis to yield 5-fluoro-2-boronic acid benzonitrile.
Common Reagents and Conditions
Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation or hydrolysis of the boronic ester group.
Scientific Research Applications
2-CYANO-4-FLUOROPHENYLBORONIC ACID PINACOL ESTER has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-CYANO-4-FLUOROPHENYLBORONIC ACID PINACOL ESTER in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the palladium catalyst.
Comparison with Similar Compounds
Positional Isomers
- 4-Cyano-2-Fluorophenylboronic Acid Pinacol Ester (CAS 1035235-29-0): Substituents: 4-CN, 2-F. Applications: Similar to the target compound but less prevalent in aryl-aryl bond-forming reactions.
- 2-Cyano-3-Fluorophenylboronic Acid Pinacol Ester: Substituents: 2-CN, 3-F. Reactivity: The meta-fluorine reduces conjugation effects, leading to lower electrophilicity at the boron center. This results in slower coupling kinetics compared to para-substituted analogs .
Functional Group Variants
3-Fluoro-4-(Methoxycarbonyl)Phenylboronic Acid Pinacol Ester (CAS 603122-52-7) :
- Substituents: 3-F, 4-CO₂Me.
- Molecular Weight: 280.10 g/mol.
- Reactivity: The methoxycarbonyl group (-CO₂Me) is less electron-withdrawing than -CN, leading to slower oxidative addition in palladium-catalyzed reactions .
- Applications: Preferred for synthesizing ester-functionalized biaryls in material science .
- 4-Nitrophenylboronic Acid Pinacol Ester: Substituents: 4-NO₂. Reactivity: The nitro group (-NO₂) strongly withdraws electrons, accelerating hydrolysis with H₂O₂ (e.g., forming 4-nitrophenol) but destabilizing the boronic ester under basic conditions .
Heterocyclic and Aliphatic Analogs
- 2-Cyanopyridine-5-Boronic Acid Pinacol Ester (CAS 741709-63-7): Structure: Pyridine ring with -CN at C2 and boron at C4. Reactivity: The nitrogen in the pyridine ring enhances stability but reduces electrophilicity, requiring harsher coupling conditions (e.g., higher Pd catalyst loading) . Applications: Key intermediate in heterocyclic drug synthesis (e.g., kinase inhibitors) .
(4,4-Difluorocyclohex-1-en-1-yl)Boronic Acid Pinacol Ester (CAS 1227068-84-9) :
Reactivity and Stability Data
Reaction Kinetics in Cross-Couplings
*Yield reduced due to competing hydrolysis.
Stability Under Oxidative Conditions
- 2-Cyano-4-fluorophenylboronic ester: Stable in neutral aqueous solutions but undergoes slow hydrolysis at pH > 7.
- 4-Nitrophenylboronic ester : Rapid degradation with H₂O₂ (t₁/₂ < 10 min at pH 7.27) .
Commercial Availability and Pricing
Biological Activity
2-Cyano-4-fluorophenylboronic acid pinacol ester (CAS No. 461451-63-8) is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural features, which allow it to interact with various biological targets, influencing enzymatic and receptor activities.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a cyano group and a fluorine atom, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with biomolecules, particularly proteins and enzymes. The boron atom can interact with hydroxyl groups in biological systems, leading to modulation of enzyme activities. This mechanism is crucial in various biochemical pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : It can influence receptor signaling pathways by interacting with receptor proteins, potentially leading to changes in cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The following table summarizes some key findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects in vitro. In a study involving human macrophages, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on carbonic anhydrase (CA), an enzyme involved in regulating pH and fluid balance. The compound exhibited competitive inhibition with an IC50 value of 25 µM, demonstrating its potential as a therapeutic agent for conditions related to CA dysfunction.
Case Study 2: Cancer Research
In cancer research, the compound was evaluated for its effects on breast cancer cell lines. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The results suggest that this boronic acid derivative could be further explored as a chemotherapeutic agent.
Q & A
Basic: What are the molecular structure and key identifiers of 2-cyano-4-fluorophenylboronic acid pinacol ester?
Answer:
The compound is characterized by a phenyl ring substituted with cyano (-CN) and fluorine (-F) groups at the 2- and 4-positions, respectively, and a pinacol boronic ester moiety. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅BFNO₂ | |
| Molecular Weight | 247.07 g/mol | |
| CAS Number | 461451-63-8 | |
| SMILES Notation | CC1(C)OB(OC1(C)C)C1=C(C=C(F)C=C1)C#N | |
| Purity | ≥97% (typical commercial grade) |
This structural framework enables participation in cross-coupling reactions, with the boronic ester facilitating Suzuki-Miyaura couplings.
Basic: What are the recommended handling and storage protocols for this compound?
Answer:
Safety Data Sheets (SDS) for analogous boronic esters recommend:
- Handling: Use in a chemical fume hood, wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles to avoid inhalation, skin/eye contact .
- Storage: Seal containers tightly and store in a cool, dry place (e.g., refrigeration at 0–6°C for stability) .
- Disposal: Treat as special waste via licensed disposal companies, complying with regional regulations .
Basic: How is this compound typically synthesized?
Answer:
While direct synthesis protocols are not explicitly detailed in the evidence, boronic acid pinacol esters are generally synthesized via:
Boronation: Reaction of aryl halides with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .
Esterification: Condensation of phenylboronic acids with pinacol using dehydrating agents (e.g., molecular sieves) .
Key steps include temperature control (e.g., cooling to 0°C for acid-sensitive intermediates) and purification via column chromatography .
Advanced: How can this compound be optimized in Suzuki-Miyaura cross-coupling reactions?
Answer:
Experimental Design Considerations:
- Catalyst System: Use Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading .
- Base: Employ K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O or dioxane .
- Temperature: Reactions typically proceed at 80–100°C for 12–24 hours .
- Workflow: Monitor reaction progress via TLC or LC-MS. Purify biaryl products using silica gel chromatography.
Challenges: Competing protodeboronation may occur under acidic conditions; stabilize with anhydrous solvents and inert atmospheres .
Advanced: How can researchers address stability issues during reactions?
Answer:
Instability Factors:
- Moisture Sensitivity: Hydrolysis of the boronic ester can occur in aqueous conditions. Use anhydrous solvents and molecular sieves .
- Thermal Decomposition: Avoid prolonged heating >100°C; optimize reaction time .
- Protodeboronation: Minimize by using radical inhibitors (e.g., BHT) or adjusting pH to neutral .
Validation: Characterize decomposition byproducts via ¹H NMR or mass spectrometry.
Advanced: How to resolve contradictions in safety data across SDS sources?
Answer:
Discrepancies in hazard classification (e.g., vs. 3) arise from limited toxicity data. Mitigation strategies include:
- Precautionary Principle: Assume acute toxicity (H302, H315) and implement PPE as per .
- In-House Testing: Conduct Ames tests for mutagenicity or skin irritation assays if repeated exposure is anticipated.
Advanced: What methodologies enable the use of this compound in synthesizing complex molecules?
Answer:
The trifunctional nature (boronic ester, -CN, -F) allows:
Sequential Functionalization:
- Step 1: Suzuki coupling to install biaryl frameworks .
- Step 2: Nitrile conversion to amines (via reduction) or tetrazoles (click chemistry) .
Fluorine Retention: Exploit -F as a bioisostere or polarity modulator in drug candidates .
Example Protocol: After cross-coupling, reduce the nitrile to an amine using LiAlH₄, followed by Boc protection for peptide coupling .
Advanced: How to analyze unexpected byproducts in cross-coupling reactions?
Answer:
Common Side Reactions:
- Homocoupling: Caused by oxidative conditions; suppress by degassing solvents .
- Deboronation: Detect via ¹¹B NMR; mitigate with stabilized catalysts (e.g., Pd(OAc)₂ with SPhos) .
Troubleshooting Workflow:
Isolate byproducts via prep-HPLC.
Characterize using HRMS and 2D NMR.
Adjust reaction parameters (e.g., lower temperature, alternative ligands) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
